molecular formula C13H4N4O B1672951 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile CAS No. 40114-84-9

9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No. B1672951
CAS RN: 40114-84-9
M. Wt: 232.2 g/mol
InChI Key: HUWWIHVYVDAXCT-UHFFFAOYSA-N
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Description

9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a chemical compound with the CAS Number: 40114-84-9 . It has a molecular weight of 232.2 . It is a solid at room temperature .


Synthesis Analysis

High-throughput screening highlighted 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an active inhibitor of ubiquitin-specific proteases (USPs), a family of hydrolytic enzymes involved in the removal of ubiquitin from protein substrates . The synthesis and in vitro evaluation of new compounds, analogues of 1, led to the identification of potent and selective inhibitors of the deubiquitinating enzyme USP8 .


Molecular Structure Analysis

The InChI code for 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is 1S/C13H4N4O/c14-5-9-10(6-15)17-12-11(16-9)7-3-1-2-4-8(7)13(12)18/h1-4H . The InChI key is HUWWIHVYVDAXCT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical behavior of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile was examined . The compound showed a planar conformation and small torsion angle . The strong electron-withdrawing ability of IPC endowed BTOIPC with a low optical bandgap .


Physical And Chemical Properties Analysis

9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a solid at room temperature . It has a molecular weight of 232.2 .

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : The 9-oxo-9H-indeno[1,2-b]pyrazine core can be used as very useful components in the synthesis of various complex organic structures .
    • Results : The results show that this compound can be used to create diverse applications .
  • Field : Biochemistry

    • Application : 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been identified as an active inhibitor of ubiquitin-specific proteases (USPs), a family of hydrolytic enzymes involved in the removal of ubiquitin from protein substrates .
    • Methods : High-throughput screening was used to identify this compound as an active inhibitor .
    • Results : The results led to the identification of potent and selective inhibitors of the deubiquitinating enzyme USP8 .
  • Field : Cancer Therapeutics

    • Application : 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile and its analogs have been identified as selective USP8 inhibitors that show anti-proliferative and pro-apoptotic activities in various cancer cell lines .
    • Methods : High-throughput screens were used to identify these compounds as active inhibitors .
    • Results : The identification of these inhibitors has potential clinical implications in cancer, making them an important target in the pharmaceutical industry .
  • Field : Organic Solar Cells

    • Application : A novel 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) end group was developed and applied into the design and synthesis of non-fullerene small molecule acceptors (NF-SMAs) called BTOIPC .
    • Methods : The IPC end group was synthesized and applied to the design of NF-SMAs. BTOIPC with potential intramolecular C N⋯S interactions showed a planar conformation and small torsion angle .
    • Results : Organic solar cells (OSCs) based on PBDB-T:BTOIPC achieved a power conversion efficiency (PCE) of 9.31% with a fill factor (FF) close to 70% and an energy loss (Eloss) of 0.57 eV .
  • Field : Pharmacology

    • Application : High-throughput screening highlighted 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an active inhibitor of ubiquitin-specific proteases (USPs), a family of hydrolytic enzymes involved in the removal of ubiquitin from protein substrates .
    • Methods : The chemical behavior of the compound was examined. Moreover, the synthesis and in vitro evaluation of new compounds, analogues of 1, led to the identification of potent and selective inhibitors of the deubiquitinating enzyme USP8 .
    • Results : The results led to the identification of potent and selective inhibitors of the deubiquitinating enzyme USP8 .
  • Field : Organic Chemistry

    • Application : The 9-oxo-9H-indeno[1,2-b]pyrazine core can be used as very useful components in the synthesis of various complex organic structures .
    • Results : The results show that this compound can be used to create diverse applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

The modifiable structure of 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile gives IPC-based SMAs an ability to realize higher PCE in OSCs . This implies that IPC is a potential end group for NF-SMAs .

properties

IUPAC Name

9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4N4O/c14-5-9-10(6-15)17-12-11(16-9)7-3-1-2-4-8(7)13(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWWIHVYVDAXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=C(N=C3C2=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303578
Record name 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

CAS RN

40114-84-9
Record name 40114-84-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
M Colombo, S Vallese, I Peretto, X Jacq… - ChemMedChem …, 2010 - Wiley Online Library
High‐throughput screening highlighted 9‐oxo‐9H‐indeno[1,2‐b]pyrazine‐2,3‐dicarbonitrile (1) as an active inhibitor of ubiquitin‐specific proteases (USPs), a family of hydrolytic …
H Sayadian, I Yavari, MR Halvagar - Monatshefte für Chemie-Chemical …, 2018 - Springer
The Huisgen’s 1,4-dipoles, generated from pyridines and dialkyl acetylenedicarboxylates, undergo dipolar cycloaddition reaction with the C=O bond of 9-oxo-9H-indeno[1,2-b]pyrazine-…
Number of citations: 5 link.springer.com
G Marandi, SS Sajadikhah, M Najafi - Available at SSRN 4632271 - papers.ssrn.com
In this minireview, some selected works about the synthesis and utilization of 9-oxo-9H-indeno [1, 2-b] pyrazine core are described. The collected works shows that the 9-oxo-9H-indeno …
Number of citations: 0 papers.ssrn.com
ES Tantawy, AM Amer, EK Mohamed… - Journal of Molecular …, 2020 - Elsevier
In continuation of our interest on the synthesis of fused quinoxalines and pyrazines derivatives and due to the resultant pharmacological interest in compounds which belong to these …
Number of citations: 50 www.sciencedirect.com
K Santhiya, SK Sen, R Natarajan… - Dyes and …, 2021 - Elsevier
A versatile novel indenopyrazine/indenoquinoxaline appended acylhydrazones (1 and 2) have been designed and synthesized successfully. Compounds 1 and 2 are designed such …
Number of citations: 13 www.sciencedirect.com
FF Jian, YF Li, YF Chen, H Jiang, X Chen… - Chinese medical …, 2016 - mednexus.org
Background: Two recent whole-exome sequencing researches identifying somatic mutations in the ubiquitin-specific protease 8 (USP8) gene in pituitary corticotroph adenomas provide …
Number of citations: 36 mednexus.org
Q Sun, J Zhang, X Li, G Yang, S Cheng, D Guo… - Journal of Advanced …, 2022 - Elsevier
Introduction The human genome encodes two melatonin receptors (MT 1 and MT 2 ) that relay melatonin signals to cellular interior. Accumulating evidence has linked melatonin to …
Number of citations: 1 www.sciencedirect.com
I Yavari, M Naeimabadi, HR Shahsavari - Chemistry, 2014 - researchgate.net
A macrocyclic ligand (L4–) comprising two pyridine (dicarboxamide) donors was used to target reactive copper species relevant to proposed intermediates in catalytic hydrocarbon …
Number of citations: 2 www.researchgate.net
A Sgorbissa, H Potu, C Brancolini - American Journal of …, 2010 - ncbi.nlm.nih.gov
Addition of polypeptides belonging to the ubiquitin family to selected lysines residues is a widespread post-translation modification (PTM) that controls many fundamental aspects of …
Number of citations: 11 www.ncbi.nlm.nih.gov
BM Kessler - Expert opinion on therapeutic patents, 2014 - Taylor & Francis
The invention described in this review (WO2013030218) relates to compounds based on the quinazolin-4-one scaffold, their process of preparation and applications to inhibit the …
Number of citations: 46 www.tandfonline.com

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